3-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]cyclobutan-1-one
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Description
Molecular Structure Analysis
The molecular structure of the compound can be determined using techniques such as 2D NMR spectroscopy of COSY (1H-1H), HMQC (1H-13C), and HMBC (1H-13C) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds suggest that they have a density of around 1.4±0.1 g/cm3 . The boiling point is approximately 626.9±65.0 °C at 760 mmHg . The compound has a molar refractivity of 110.8±0.5 cm3 .Scientific Research Applications
- Researchers have synthesized novel 1,2,4-triazole derivatives, including EN300-299212, and evaluated their cytotoxic activities against human cancer cell lines such as MCF-7, Hela, and A549 .
- Specifically, it functions as a root growth stimulant, influencing primary root length and modulating endogenous hormones (IAA, ABA, and GA3) .
- Heterocyclic compounds containing nitrogen atoms, like triazoles, offer improved pharmacokinetics and pharmacological properties .
Anticancer Activity
Agrochemical Potential
Aromatase Inhibition
Heterocyclic Scaffold for Drug Design
Bioactive Phenomena and Analytical Uses
properties
IUPAC Name |
3-[3-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]cyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-9-15(10(2)18-16-9)12-5-3-4-11(6-12)13-7-14(17)8-13/h3-6,13H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENWXCCGNBLWHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=CC=C2)C3CC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]cyclobutan-1-one |
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